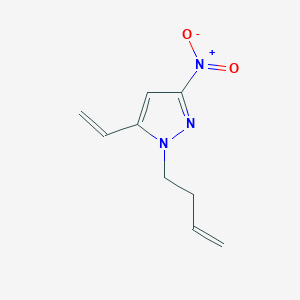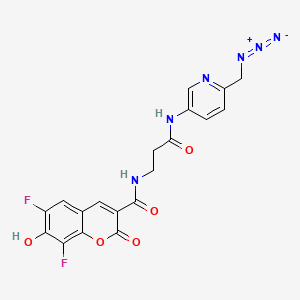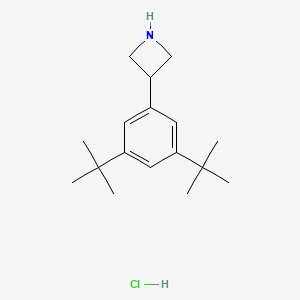![molecular formula C10H7N3O B13706533 2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
2-Aminooxazolo[4,5-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the class of oxazoles and quinolines. This compound is characterized by a fused ring system that includes an oxazole ring and a quinoline ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Aminooxazolo[4,5-c]quinoline typically involves the cyclization of o-hydroxy substituted N-heteroarylformamide oximes with N,N-dimethylformamide dimethyl acetal (DMFDMA) . This method provides a straightforward route to the compound, allowing for the formation of the oxazole ring fused to the quinoline ring.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .
Analyse Chemischer Reaktionen
2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor and antiviral agent.
Wirkmechanismus
The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
2-Aminooxazolo[4,5-c]quinoline can be compared to other similar compounds, such as:
2-Aminooxazole: This compound shares the oxazole ring but lacks the quinoline ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of ongoing research. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in scientific advancements.
Eigenschaften
Molekularformel |
C10H7N3O |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
[1,3]oxazolo[4,5-c]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) |
InChI-Schlüssel |
FUNBZNZXJIFZBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)


![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



